molecular formula C8H6ClN5 B8364897 6-chloro-N-(pyrazin-2-yl)pyrimidin-4-amine

6-chloro-N-(pyrazin-2-yl)pyrimidin-4-amine

Cat. No. B8364897
M. Wt: 207.62 g/mol
InChI Key: UCOQIMLTSZORCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08367658B2

Procedure details

A mixture of 2-aminopyrazine (230 mg, 2.42 mmol), sodium tert-butoxide (232 mg, 2.42 mmol) and bis(tri-t-butylphosphine)palladium (0) (51 mg, 0.1 mmol) in toluene (2 mL) was degassed under a stream of nitrogen over 10 min. 4,6-Dichloropyrimidine (300 mg, 2.01 mmol) was added to the mixture and the reaction was heated at 80° C. for 2 h. After cooling, the solution was passed through a PS-SH cartridge and the solvent removed in vacuo. The residue was triturated with dichloromethane and the resulting solid was collected and dried by vacuum filtration to give crude 6-chloro-N-(pyrazin-2-yl)pyrimidin-4-amine (333 mg) which was used without further purification.
Quantity
230 mg
Type
reactant
Reaction Step One
Quantity
232 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
51 mg
Type
catalyst
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step Two
[Compound]
Name
PS-SH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[N:6][CH:5]=[CH:4][N:3]=1.CC(C)([O-])C.[Na+].[Cl:14][C:15]1[CH:20]=[C:19](Cl)[N:18]=[CH:17][N:16]=1>C1(C)C=CC=CC=1.CC(C)([P](C(C)(C)C)([Pd][P](C(C)(C)C)(C(C)(C)C)C(C)(C)C)C(C)(C)C)C>[Cl:14][C:15]1[N:16]=[CH:17][N:18]=[C:19]([NH:1][C:2]2[CH:7]=[N:6][CH:5]=[CH:4][N:3]=2)[CH:20]=1 |f:1.2,^1:31,37|

Inputs

Step One
Name
Quantity
230 mg
Type
reactant
Smiles
NC1=NC=CN=C1
Name
Quantity
232 mg
Type
reactant
Smiles
CC(C)([O-])C.[Na+]
Name
Quantity
2 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
51 mg
Type
catalyst
Smiles
CC(C)([P](C(C)(C)C)([Pd][P](C(C)(C)C)(C(C)(C)C)C(C)(C)C)C(C)(C)C)C
Step Two
Name
Quantity
300 mg
Type
reactant
Smiles
ClC1=NC=NC(=C1)Cl
Step Three
Name
PS-SH
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was degassed under a stream of nitrogen over 10 min
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was triturated with dichloromethane
CUSTOM
Type
CUSTOM
Details
the resulting solid was collected
CUSTOM
Type
CUSTOM
Details
dried by vacuum filtration

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=NC=N1)NC1=NC=CN=C1
Measurements
Type Value Analysis
AMOUNT: MASS 333 mg
YIELD: CALCULATEDPERCENTYIELD 79.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.